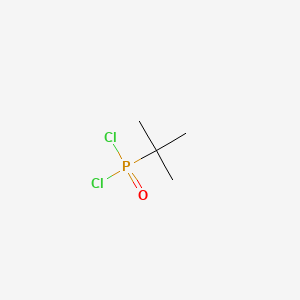
Dicloruro de terc-butilfosfónico
Descripción general
Descripción
It is a solid substance with a molecular weight of 174.99 g/mol . This compound is primarily used in organic synthesis and as a reagent in various chemical reactions.
Aplicaciones Científicas De Investigación
tert-Butylphosphonic dichloride has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including phosphonates and phosphine oxides.
Medicinal Chemistry: It is used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is used in the preparation of functional materials, such as flame retardants and polymer additives.
Métodos De Preparación
tert-Butylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylphosphonic acid with thionyl chloride (SOCl₂) under controlled conditions. The reaction typically proceeds as follows:
(CH3)3CP(O)(OH)2+2SOCl2→(CH3)3CP(O)Cl2+2SO2+2HCl
In industrial settings, the production of tert-Butylphosphonic dichloride may involve similar methods but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butylphosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphonates.
Oxidation Reactions: It can be oxidized to form tert-Butylphosphonic acid.
Reduction Reactions: It can be reduced to form tert-Butylphosphine.
Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts such as palladium complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism by which tert-Butylphosphonic dichloride exerts its effects depends on the specific reaction it is involved in. Generally, it acts as a phosphorylating agent, transferring its phosphonyl group to nucleophiles. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the nucleophile.
Comparación Con Compuestos Similares
tert-Butylphosphonic dichloride can be compared with other similar compounds, such as:
Phenylphosphonic dichloride: Similar in structure but with a phenyl group instead of a tert-butyl group.
Di-tert-butylchlorophosphine: Contains two tert-butyl groups and one chlorine atom.
Dichlorophenylphosphine oxide: Contains a phenyl group and two chlorine atoms.
The uniqueness of tert-Butylphosphonic dichloride lies in its tert-butyl group, which imparts specific steric and electronic properties, making it suitable for certain reactions where other phosphonic dichlorides may not be as effective .
Propiedades
IUPAC Name |
2-dichlorophosphoryl-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2OP/c1-4(2,3)8(5,6)7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGNSMOWJIYMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369906 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4707-95-3 | |
| Record name | tert-Butylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butylphosphonic Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)








